2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 540498-19-9
VCID: VC14912613
InChI: InChI=1S/C23H26N4OS2/c1-5-13-27-20(14-29-19-11-9-16(2)10-12-19)25-26-23(27)30-15-21(28)24-22-17(3)7-6-8-18(22)4/h5-12H,1,13-15H2,2-4H3,(H,24,28)
SMILES:
Molecular Formula: C23H26N4OS2
Molecular Weight: 438.6 g/mol

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

CAS No.: 540498-19-9

Cat. No.: VC14912613

Molecular Formula: C23H26N4OS2

Molecular Weight: 438.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide - 540498-19-9

Specification

CAS No. 540498-19-9
Molecular Formula C23H26N4OS2
Molecular Weight 438.6 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H26N4OS2/c1-5-13-27-20(14-29-19-11-9-16(2)10-12-19)25-26-23(27)30-15-21(28)24-22-17(3)7-6-8-18(22)4/h5-12H,1,13-15H2,2-4H3,(H,24,28)
Standard InChI Key ODWJMLVLFSNEIS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C=CC=C3C)C

Introduction

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. It features a triazole ring, an allyl group, and two sulfanyl groups, which contribute to its unique chemical reactivity and potential biological activity. The presence of the dimethylphenyl and methylphenyl groups enhances its lipophilicity, making it a candidate for various applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves several key steps, starting with triazole derivatives as precursors. These are modified through alkylation and other reactions to introduce the desired functional groups. For instance, one method involves dissolving a precursor in a solvent like dimethylformamide (DMF), adding a base such as cesium carbonate, and then introducing an alkyl halide under controlled conditions. The reaction mixture is usually stirred for extended periods to ensure complete conversion, followed by purification techniques like recrystallization or chromatography.

Potential Applications

The compound's structural diversity and unique combination of functional groups suggest potential applications in medicinal chemistry. Its lipophilicity, enhanced by the presence of dimethylphenyl and methylphenyl groups, makes it suitable for various therapeutic applications. Further research into its biological activity could elucidate its specific mechanisms and therapeutic uses.

Chemical Reactions and Characterization

This compound can participate in various chemical reactions typical for triazoles and thioethers. Reaction conditions such as temperature, solvent choice (e.g., DMF or ethanol), and catalyst presence (e.g., bases like cesium carbonate) are crucial for optimizing yields and selectivity. Spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly used for characterization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator